Tiotropium bromide hydrate Tiotropium bromide hydrate Tiotropium bromide hydrate is a hydrate that is the monohydrate form of tiotropium bromide. Used for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist and a bronchodilator agent.
A scopolamine derivative and CHOLINERGIC ANTAGONIST that functions as a BRONCHODILATOR AGENT. It is used in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20739613
InChI: InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
SMILES: C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Molecular Formula: C19H24BrNO5S2
Molecular Weight: 490.4 g/mol

Tiotropium bromide hydrate

CAS No.:

Cat. No.: VC20739613

Molecular Formula: C19H24BrNO5S2

Molecular Weight: 490.4 g/mol

* For research use only. Not for human or veterinary use.

Tiotropium bromide hydrate -

Molecular Formula C19H24BrNO5S2
Molecular Weight 490.4 g/mol
IUPAC Name [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Standard InChI InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Standard InChI Key MQLXPRBEAHBZTK-KFEMZTBUSA-M
Isomeric SMILES C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
SMILES C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Canonical SMILES C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]

Chemical Properties and Structural Characteristics

Solubility Profile and Physicochemical Properties

The solubility characteristics of tiotropium bromide hydrate vary significantly across different solvents, as summarized in the following table:

SolventSolubility
WaterSparingly soluble
MethanolSoluble
Dimethyl sulphoxide (DMSO)Freely soluble (8 mg/mL, 16.31 mM)
Methylene chloridePractically insoluble
EthanolInsoluble

The compound demonstrates a consistent solubility in aqueous solutions at room temperature of approximately 2.5%, independent of pH variations. At physiological pH 7.4, tiotropium bromide hydrate exhibits an apparent partition coefficient (log Papp) of -2.25 . This solubility profile significantly influences its pharmaceutical formulation and biological distribution characteristics.

Pharmacological Profile

Mechanism of Action

Tiotropium bromide hydrate functions as a long-acting, specific antimuscarinic (anticholinergic) agent with significant therapeutic implications. The compound demonstrates similar affinity across muscarinic receptor subtypes M1 to M5, with dissociation constants (KD) ranging from 5 to 41 pM . In comparative analysis, tiotropium exhibits approximately 10-fold greater potency than ipratropium bromide, another established anticholinergic medication .

The primary therapeutic action occurs through inhibition of M3-receptors located on airway smooth muscle, resulting in muscle relaxation and bronchodilation. The antagonism demonstrated by tiotropium is both competitive and reversible, as confirmed through studies with receptors of both human and animal origin . A distinguishing characteristic of tiotropium is its differential binding kinetics - it dissociates slowly from M3-receptors on airway smooth muscle while demonstrating rapid dissociation from M2 autoreceptors on cholinergic nerve terminals . This selective kinetic profile contributes to its prolonged duration of action and therapeutic efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of tiotropium bromide hydrate has been extensively studied in both asthma and COPD patient populations. When administered at a dose of 2.5 μg once daily via inhalation, tiotropium reaches pharmacokinetic steady-state by day 7 of treatment with no significant accumulation thereafter . At steady state, the compound demonstrates an effective half-life of approximately 1.5 days in asthma patients .

Following inhalation, peak plasma concentrations are typically achieved within approximately 5 minutes post-dose. The compound exhibits a total clearance of 880 mL/min after intravenous administration in young healthy volunteers . Elimination occurs primarily through renal excretion, with 74% of intravenously administered tiotropium bromide excreted unchanged in urine. At steady state conditions, the 24-hour urinary excretion varies by indication, with 18.6% (0.93 μg) of the dose observed in COPD patients receiving 5 μg once daily and 12.8% (0.32 μg) in asthma patients receiving 2.5 μg once daily . The renal clearance exceeds the creatinine clearance, suggesting active secretion into the urine beyond simple filtration.

Clinical Applications and Therapeutic Efficacy

Therapeutic Outcomes and Clinical Efficacy

The therapeutic efficacy of tiotropium bromide hydrate is primarily attributed to its bronchoprotective effects, which demonstrate dose-dependency and duration of at least 24 hours in various studies . This prolonged action is consistent with the compound's slow dissociation from M3 receptors, which is significantly longer than that observed with ipratropium .

Clinical studies have evaluated various endpoints related to respiratory function, with particular focus on forced expiratory volume in one second (FEV1). Phase 3 studies have demonstrated improvements in FEV1 peak0-3h and FEV1 AUC0-3h responses, although the magnitude of differences between dosage groups (e.g., between TR5 and TR2.5 groups) has typically been modest (approximately 40 to 60 mL) . Despite these relatively small numerical differences, statistical significance has been achieved in some comparisons, supporting the clinical utility of tiotropium bromide hydrate in respiratory disease management.

Research Findings

In Vitro Studies

Laboratory investigations have demonstrated that tiotropium bromide exhibits potent inhibitory effects against cholinergic nerve-induced contraction of both guinea-pig and human airways, although with a slower onset of action compared to atropine or ipratropium bromide . Studies have also shown that tiotropium, along with ipratropium bromide and atropine, increases acetylcholine (ACh) release upon neural stimulation, with similar washout kinetics observed for all three antagonists .

Beyond its direct effects on bronchoconstriction, tiotropium has demonstrated significant inhibition of chemotactic substance release from various cell types, including AM, MonoMac6, and A549 cells . Additionally, the compound inhibits Th2 cytokine production from peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties beyond bronchodilation .

In Vivo Studies

Animal models have provided valuable insights into the effects of tiotropium bromide hydrate on airway physiology and inflammation. In both acute and chronic mouse models of asthma, tiotropium significantly reduces airway inflammation and Th2 cytokine production in bronchoalveolar lavage fluid (BALF) . These findings suggest potential utility in inflammatory airway diseases beyond simple bronchodilation.

Further histopathological investigations in mouse models of asthma have demonstrated tiotropium's ability to significantly decrease goblet cell metaplasia, reduce airway smooth muscle thickness, and mitigate airway fibrosis . These structural modifications may contribute to long-term improvements in respiratory function beyond acute symptom relief.

Clinical Studies and Human Trials

Multiple clinical studies have evaluated the efficacy and safety of tiotropium bromide hydrate in human subjects with respiratory conditions. In particular, six clinical studies in asthma patients (Phase 2 studies 205.380 and 205.420, and Phase 3 studies 205.416, 205.417, 205.418, and 205.419) have provided valuable pharmacokinetic and pharmacodynamic data . These studies were conducted in asthma patients receiving maintenance treatment with inhaled corticosteroids (ICS), representing a clinically relevant population.

The clinical studies employed comprehensive sampling strategies, with more than 9 blood samples collected per subject during each studied dosing interval. Pharmacokinetic parameters were derived using non-compartmental analysis, providing robust assessments of the compound's behavior in vivo . While these studies demonstrated clear pharmacological activity, they also revealed interesting findings regarding dose-response relationships, with numerical differences between dosage groups often being relatively small despite statistical significance.

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